molecular formula C9H8Br2 B8220996 1,5-Dibromo-2,3-dihydro-1H-indene

1,5-Dibromo-2,3-dihydro-1H-indene

Cat. No.: B8220996
M. Wt: 275.97 g/mol
InChI Key: IXHMYTSYARCJBS-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,3-dihydro-1H-indene (CAS: 355016-52-3) is a brominated derivative of the 2,3-dihydro-1H-indene scaffold, featuring bromine atoms at the 1- and 5-positions of the fused bicyclic system. This compound is primarily utilized in industrial and scientific research, as highlighted in its safety data sheet .

Properties

IUPAC Name

1,5-dibromo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHMYTSYARCJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Lewis Acids: Catalysts for cyclization reactions.

    Dimethylformamide (DMF): Solvent for recrystallization.

Major Products Formed

The major products formed from reactions involving this compound include various substituted indene derivatives and complex polycyclic structures .

Scientific Research Applications

1,5-Dibromo-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2,3-dihydro-1H-indene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Tubulin Polymerization Inhibitors

Several dihydroindene derivatives have been studied as tubulin polymerization inhibitors. For example:

  • Compound 12d (4-hydroxy-3-methoxyphenyl substituent) and 12q (2,3-dihydrobenzofuran-5-yl substituent) demonstrated potent antiproliferative activities (78.82% and 83.61% inhibition rates, respectively, at 0.1 mM) due to electron-donating groups on the B-ring .
  • 1,5-Dibromo-2,3-dihydro-1H-indene lacks the methoxy or benzofuran substituents, which are critical for tubulin-binding activity. This highlights the importance of polar functional groups over halogen atoms in this therapeutic context.
Anti-inflammatory Agents

Diaporindenes A–D (compounds 39–42), isolated from mangrove-derived fungi, feature a 2,3-dihydro-1H-indene core fused with a 1,4-benzodioxan moiety. These compounds exhibited nitric oxide (NO) inhibition (IC50: 4.2–9.0 μM) . In contrast, this compound lacks the benzodioxan group, underscoring how fused heterocyclic systems enhance anti-inflammatory potency.

Antitubercular Agents

Compounds 7–13 containing a 4-linked 2,3-dihydro-1H-indene unit showed activity against Mycobacterium tuberculosis (M. tb) comparable to bedaquiline. The dihydroindene moiety contributes to lipophilicity, aiding membrane penetration .

Functionalized Dihydroindenes

Amino- and Carbonyl-Substituted Derivatives
  • 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 676265-54-6) combines bromine with an amino group and a carbonyl, making it a candidate for drug design .
  • 4,6-Dibromo-2,3-dihydro-1H-inden-1-one (CAS: 207857-48-5) features bromine at positions 4 and 6 with a ketone group, differing from the 1,5-dibromo substitution pattern .

Pharmacokinetic and Toxicity Profiles

  • LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide), a sulfonamide derivative, caused dose-limiting methemoglobinemia in clinical trials due to its metabolism into reactive intermediates .

Analytical Differentiation

Mass spectrometry distinguishes structurally similar compounds:

  • Methyl-2,3-dihydro-1H-indene fragments to an ion at m/z 117 (methyl loss), whereas 1,2,3,4-tetrahydronaphthalene forms m/z 104 (ethylene loss) .
  • The bromine atoms in this compound would produce a distinct isotopic pattern, aiding its identification.

Biological Activity

1,5-Dibromo-2,3-dihydro-1H-indene is a brominated compound that has garnered interest in scientific research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C9H8Br2
  • Molecular Weight : 291.97 g/mol
  • CAS Number : 355016-52-3

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated significant inhibition with IC50 values of 0.32 μM for AChE and 0.43 μM for BuChE . This suggests that this compound may also possess similar inhibitory effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Interaction with Enzymes : The bromine atoms may facilitate binding to active sites of enzymes, altering their activity.
  • Oxidative Stress Reduction : Similar compounds have shown the ability to reduce reactive oxygen species (ROS), which play a critical role in cellular damage and inflammation.

Case Study 1: Cholinesterase Inhibition

A study synthesized derivatives from a related indene structure and evaluated their cholinesterase inhibition capabilities. The findings indicated that compounds with structural similarities to this compound showed promising results in inhibiting AChE and BuChE .

Case Study 2: Antioxidant Activity

Research on brominated indenes has suggested potential antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. Such activities are crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Comparative Analysis of Related Compounds

Compound NameIC50 (μM) AChEIC50 (μM) BuChEBiological Activity
This compoundTBDTBDPotential enzyme inhibitor
Compound 10e0.320.43Strong cholinesterase inhibitor
Methyl 3-(2-acetoxyphenyl)propanoateTBDTBDAntimicrobial and anti-inflammatory

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